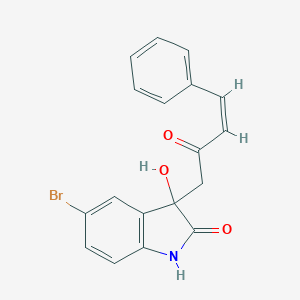

![molecular formula C17H10N4O5 B214798 5-nitro-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-furancarboxamide](/img/structure/B214798.png)

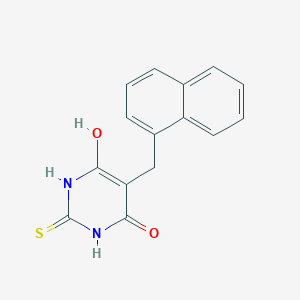

5-nitro-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-furancarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-furancarboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Oxazolopyridines, related to the chemical , have been synthesized from compounds like 3,5-dinitro-4-hydroxypyridine. These syntheses often involve hydrogenation over palladium-carbon or Raney nickel, contributing to the field of heterocyclic compound synthesis (Takahashi & Koshiro, 1959).

Antitumor Agents Targeting hTopo IIα : Derivatives of oxazolo[4,5-b]pyridine, akin to the chemical , have been explored as potential antitumor agents. These compounds, particularly those with nitro substituents, have shown promise in inhibiting human DNA topoisomerase enzymes, which are crucial targets in cancer treatment research (Karatas et al., 2021).

Phosphoric and Thiophosphoric Acid Esters with Heterocyclic Substituents : Investigations have been conducted on phosphoric and thiophosphoric acid esters with heterocyclic substituents like oxazolo[4,5-b]pyridin-2(3H)-one. These esters display high insecticidal, acaricidal, and anthelminthic activities, showcasing their potential in pesticide development (Rufenacht, Kristinsson, & Mattern, 1976).

Antibacterial Activities of Furan Derivatives : Research has established that derivatives like 5-nitro-2-furfural semicarbazone, related to the specified chemical, possess significant antibacterial activities. These compounds have applications in medical and other fields, emphasizing the importance of furan derivatives in antimicrobial research (Niwa et al., 2007).

Nonacidic Antiinflammatory Agents : Compounds like 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit significant antiinflammatory and analgesic activity, comparable to established drugs like phenylbutazone or indomethacin. These findings suggest their potential as nonacidic antiinflammatory agents (Clark et al., 1978).

Potential Antidepressant Properties : Research into 5-phenyl-2-furamidines, which share structural similarities with the specified compound, has suggested their potential as a new class of antidepressants. These compounds have shown promise in treating depression without the side effects common to tricyclic antidepressants (Pong et al., 1984).

Dyes for Fabrics : Derivatives of oxazolo[4,5-b]pyridine have been used to create dyes suitable for polyamide fabrics. The color of dyed materials from these dyes has been assessed using tristimulus colorimetry, indicating their utility in textile industry (Barni et al., 1985).

QSAR of Antifungal Agents : Quantitative structure-activity relationship (QSAR) techniques have been applied to analyze derivatives of oxazolo[4,5-b]pyridine for their antifungal activity against C. albicans. The study highlighted the significance of substituents on these compounds for antifungal potency (Şener, Yalcin, & Sungur, 1991).

properties

Product Name |

5-nitro-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-furancarboxamide |

|---|---|

Molecular Formula |

C17H10N4O5 |

Molecular Weight |

350.28 g/mol |

IUPAC Name |

5-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C17H10N4O5/c22-16(13-7-8-14(25-13)21(23)24)19-11-5-3-10(4-6-11)17-20-15-12(26-17)2-1-9-18-15/h1-9H,(H,19,22) |

InChI Key |

KPPHBMOZKRLTCW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

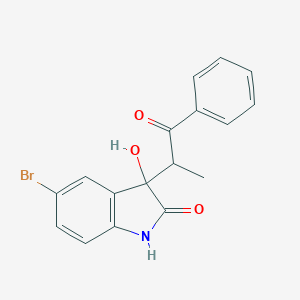

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)

![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214738.png)

![4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B214755.png)